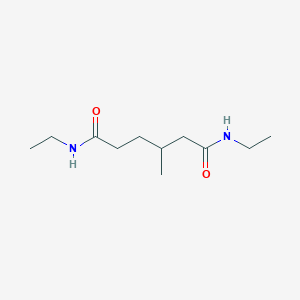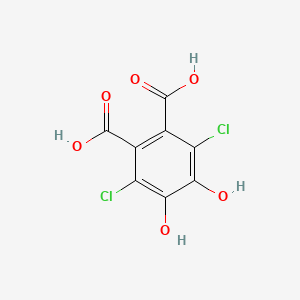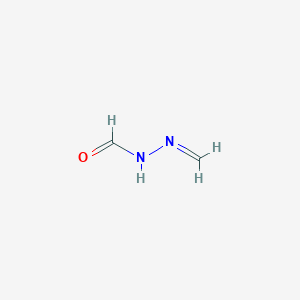
N'-Methylideneformohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methylideneformohydrazide is an organic compound with the molecular formula CH₄N₂O It is a derivative of formohydrazide, where the hydrogen atom on the nitrogen is replaced by a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Methylideneformohydrazide can be synthesized through several methods. One common approach involves the reaction of formohydrazide with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{HCONHNH}_2 + \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{N}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of N’-Methylideneformohydrazide may involve large-scale batch reactors where formohydrazide and formaldehyde are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N’-Methylideneformohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with N’-Methylideneformohydrazide under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine and its derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-Methylideneformohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-Methylideneformohydrazide involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Formohydrazide: The parent compound from which N’-Methylideneformohydrazide is derived.
Hydrazine: A related compound with similar reactivity but different applications.
Methylhydrazine: Another derivative with a methyl group attached to the nitrogen.
Uniqueness: N’-Methylideneformohydrazide is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
91231-85-5 |
|---|---|
Molecular Formula |
C2H4N2O |
Molecular Weight |
72.07 g/mol |
IUPAC Name |
N-(methylideneamino)formamide |
InChI |
InChI=1S/C2H4N2O/c1-3-4-2-5/h2H,1H2,(H,4,5) |
InChI Key |
OUBYOHPZEVYQTG-UHFFFAOYSA-N |
Canonical SMILES |
C=NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

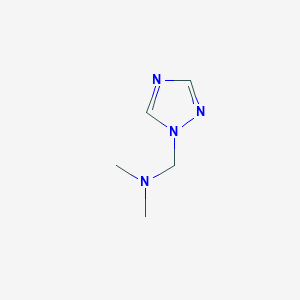
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)

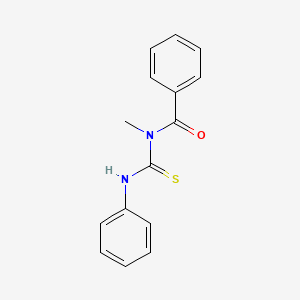
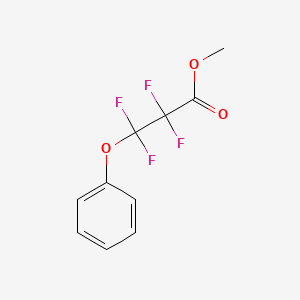
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
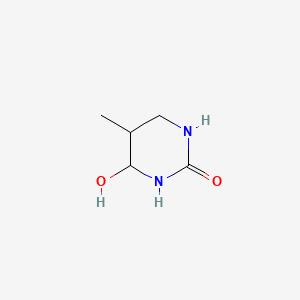
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
